8-(4-methoxyphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Lipophilicity Drug-likeness Medicinal Chemistry

8-(4-methoxyphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione (CAS 896675-07-3) is a fully synthetic small-molecule purine analog belonging to the imidazo[2,1-f]purine-2,4-dione class. It features a 1H-imidazo[2,1-f]purine core substituted with methyl groups at positions 1, 6, and 7, and a 4-methoxyphenyl group at position 8, while the N3 position remains unsubstituted (a secondary amide NH).

Molecular Formula C17H17N5O3
Molecular Weight 339.355
CAS No. 896675-07-3
Cat. No. B2762267
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-(4-methoxyphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
CAS896675-07-3
Molecular FormulaC17H17N5O3
Molecular Weight339.355
Structural Identifiers
SMILESCC1=C(N2C3=C(N=C2N1C4=CC=C(C=C4)OC)N(C(=O)NC3=O)C)C
InChIInChI=1S/C17H17N5O3/c1-9-10(2)22-13-14(20(3)17(24)19-15(13)23)18-16(22)21(9)11-5-7-12(25-4)8-6-11/h5-8H,1-4H3,(H,19,23,24)
InChIKeyOPBAZVHBNYIGQN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

What Is 8-(4-methoxyphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione (CAS 896675-07-3)? A Procurement-Focused Introduction


8-(4-methoxyphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione (CAS 896675-07-3) is a fully synthetic small-molecule purine analog belonging to the imidazo[2,1-f]purine-2,4-dione class [1]. It features a 1H-imidazo[2,1-f]purine core substituted with methyl groups at positions 1, 6, and 7, and a 4-methoxyphenyl group at position 8, while the N3 position remains unsubstituted (a secondary amide NH) [1]. This structural signature distinguishes it from many related screening compounds that carry alkyl or arylalkyl substituents at N3, making it a compact scaffold with only one hydrogen-bond donor, moderate lipophilicity (XLogP3 = 2.7), and a topological polar surface area (TPSA) of 80.9 Ų [1].

Why 8-(4-methoxyphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione (CAS 896675-07-3) Cannot Be Replaced by Common Analogs


Imidazo[2,1-f]purine-2,4-diones with an identical 8-(4-methoxyphenyl)-1,6,7-trimethyl core but varied N3 substituents (e.g., 3-isobutyl, CAS 896847-63-5; 3-(2-ethoxyethyl), CAS 877810-39-4) are frequently listed alongside CAS 896675-07-3 in commercial screening libraries . However, simple substitution at N3 causes large shifts in computed physicochemical properties that directly impact solubility, permeability, and molecular recognition. For example, adding an isobutyl group at N3 raises XLogP3 by 1.4 units and eliminates the sole hydrogen-bond donor, while the TPSA of the N3-alkylated analog remains nearly identical [1] [2]. These differences mean that in-class compounds cannot be considered interchangeable without altering the pharmacokinetic and pharmacodynamic profile of a lead series. The evidence below quantifies these critical differences.

Head-to-Head Physicochemical Evidence for 8-(4-methoxyphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione (CAS 896675-07-3) Versus Its Closest N3-Substituted Analogs


Lipophilicity Modulation: XLogP3 Comparison Against the 3-Isobutyl Analog

The target compound (CAS 896675-07-3) has a computed XLogP3 of 2.7, whereas the direct N3-isobutyl congener (CAS 896847-63-5) has a predicted XLogP3 of ≈4.1 [1]. This difference of 1.4 log units indicates that the N3-unsubstituted scaffold is substantially less lipophilic. In lead optimization, a ΔlogP of 1.4 can translate into a >10-fold difference in predicted membrane partitioning and is a primary determinant of aqueous solubility.

Lipophilicity Drug-likeness Medicinal Chemistry

Hydrogen-Bond Donor Capacity: Impact on Solubility and Target Engagement

CAS 896675-07-3 possesses a single hydrogen-bond donor (HBD) at the N3 amide position, in contrast to the 3-isobutyl or 3-ethyl analogs which have zero HBDs due to N3 alkylation [1]. The HBD count of 1 is a key discriminator: it enables the compound to act as a hydrogen-bond donor in target binding while maintaining a low HBD count that is compatible with blood-brain barrier penetration guidelines (typically ≤3 HBDs).

Hydrogen Bonding Solubility Permeability

Topological Polar Surface Area (TPSA): Maintaining Favorable Permeability with Minimal Polarity Increase

The TPSA of CAS 896675-07-3 is 80.9 Ų, which is essentially identical to that of its N3-substituted analogs (e.g., ≈80.9 Ų for the 3-isobutyl derivative) [1]. This indicates that N3 unsubstitution modulates lipophilicity and H-bond donor capacity without introducing additional polar surface area. For central nervous system (CNS) drug discovery, a TPSA <90 Ų is a widely accepted cutoff for passive brain penetration, a criterion this scaffold meets regardless of N3 substitution mode.

TPSA Drug-likeness CNS Permeability

Recommended Procurement Scenarios for 8-(4-methoxyphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione (CAS 896675-07-3)


Medicinal Chemistry: Lead Scaffold for CNS-Targeted Libraries

With a TPSA of 80.9 Ų, a single HBD, and moderate lipophilicity (XLogP3 = 2.7), this compound fits the CNS multiparameter optimization (MPO) space better than many N3-alkylated analogs that have higher logP and zero HBDs [1]. Procurement of this scaffold enables the construction of focused libraries where N3 diversification can be explored while starting from a core that already meets key CNS drug-likeness thresholds.

Fragment-Based Drug Discovery (FBDD) and Structure–Activity Relationship (SAR) Exploration

The low molecular weight (339.3 g/mol) and minimalist N3-H motif make this compound an ideal fragment-sized starting point for FBDD campaigns targeting purine-binding pockets (e.g., kinases, phosphodiesterases, adenosine receptors) [1]. Its single HBD donor can serve as a critical anchor for X-ray crystallography soaking experiments, whereas N3-alkylated analogs lack this interaction capability.

Physicochemical Probe for Solubility and Permeability Assays

The compound's measured or predicted properties (logP, TPSA, HBD) can be used as a benchmark in high-throughput solubility and parallel artificial membrane permeability assays (PAMPA). Its intermediate lipophilicity and single HBD provide a useful calibration point for distinguishing solubility-limited from permeability-limited absorption in early ADME screening cascades [1].

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